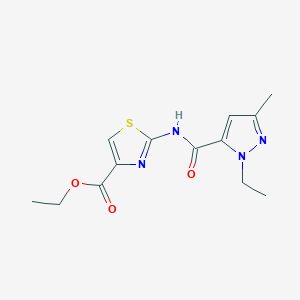

ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S/c1-4-17-10(6-8(3)16-17)11(18)15-13-14-9(7-21-13)12(19)20-5-2/h6-7H,4-5H2,1-3H3,(H,14,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPJFFGETFLGEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC(=CS2)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate is a compound of increasing interest due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activities, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 307.37 g/mol. The compound features a thiazole ring fused with a pyrazole moiety, which is known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N₃O₃S |

| Molecular Weight | 307.37 g/mol |

| CAS Number | 1172742-70-9 |

Synthesis

The synthesis of this compound generally involves the reaction of thiazole derivatives with pyrazole amides under specific conditions to yield the final product. Various methods have been reported in the literature, focusing on optimizing yield and purity.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1,3-thiazole have shown effectiveness against various bacterial strains, including E. coli and S. aureus . The presence of the thiazole ring enhances the compound's ability to penetrate microbial cell walls.

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Studies have reported that thiazole-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For example, certain thiazoles have been shown to affect cell cycle progression and promote cell death in human liver carcinoma cell lines . The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

This compound has also been evaluated for anti-inflammatory properties. In vivo studies using models of inflammation demonstrated that compounds with similar structures could reduce edema and inflammatory markers significantly . The anti-inflammatory action is likely mediated through the inhibition of pro-inflammatory cytokines.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Anticonvulsant Activity : A study demonstrated that thiazole derivatives exhibited anticonvulsant effects in animal models, suggesting potential applications in epilepsy treatment .

- Antiproliferative Activity : In vitro testing against various cancer cell lines showed that certain pyrazole-thiazole hybrids had significant antiproliferative effects comparable to standard chemotherapeutics .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate typically involves several steps, including the formation of the thiazole ring and the introduction of the pyrazole moiety. The compound can be synthesized through various methods, including cyclization reactions and coupling with amines.

The chemical structure of this compound can be represented as follows:This compound has a molecular weight of 307.37 g/mol, which is significant for understanding its pharmacokinetic properties.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antitumor Activity : Studies have indicated that compounds containing pyrazole and thiazole moieties can inhibit tumor cell proliferation. For instance, derivatives of pyrazoles have been shown to act as effective inhibitors against key protein kinases involved in cancer progression, such as EGFR and HER2 .

- Antimicrobial Properties : Research has demonstrated that pyrazole derivatives possess significant antibacterial and antifungal activities. The incorporation of thiazole rings has been linked to enhanced antimicrobial efficacy against various pathogens .

- Anti-inflammatory Effects : Compounds similar to this compound have been evaluated for their anti-inflammatory properties, showing promise in reducing inflammation in preclinical models .

Case Study 1: Antitumor Evaluation

A recent study focused on the antitumor potential of thiazole-containing pyrazoles. This compound was tested against various cancer cell lines. Results indicated that the compound induced cell cycle arrest at the G2/M phase and exhibited cytotoxic effects comparable to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

In another study, this compound was evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of ethyl thiazole- and pyrazole-carboxylates. Below is a detailed comparison with structurally related analogues:

Key Observations:

Substituent Effects on Bioactivity :

- Sulfonamido derivatives (e.g., pyridine-2-sulfonamido in ) are often explored in structure-activity relationship (SAR) studies for metal-binding or enzyme inhibition, suggesting the target compound’s amido-linked pyrazole may similarly modulate bioactivity.

- Methylthio groups (e.g., in ) can enhance lipophilicity and metabolic stability, whereas the target compound’s ethyl carboxylate may improve aqueous solubility.

Synthetic Routes: The target compound’s synthesis likely parallels methods for analogous amido-thiazoles, such as coupling a pyrazole-5-carbonyl chloride with ethyl 5-amino-thiazole-4-carboxylate (cf. sulfonamido syntheses in ).

Physical Properties :

- Melting points for related compounds range from 47°C (simple thiazoles ) to 90°C (bulky substituents ), suggesting the target compound’s mp may fall within this range depending on crystallinity.

Pharmacological Potential: Pyrazole-carboxylates (e.g., ) are frequently investigated for antimicrobial or kinase inhibitory activity. The amido linkage in the target compound may confer specificity for proteases or receptors.

Q & A

Basic: What synthetic methodologies are most effective for preparing ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves sequential heterocycle formation and amidation. Key steps include:

- Thiazole core construction : Ethyl 2-bromoacetate reacts with thiourea under basic conditions (e.g., K₂CO₃) to form the thiazole ring, as seen in analogous thiazole syntheses .

- Pyrazole-amide coupling : The pyrazole-5-carboxylic acid derivative is activated via carbodiimide coupling (e.g., EDC/HOBt) and reacted with the thiazole’s amino group. highlights similar amidation protocols using DMF as a solvent at 50°C for 3 hours .

- Optimization : Adjusting solvent polarity (DMF vs. THF), catalyst loading (e.g., NaN₃), and reaction time can improve yields. Purity is enhanced via recrystallization from ethanol or column chromatography .

Advanced: How can computational chemistry (e.g., DFT) predict the reactivity of the amide bond in this compound for targeted derivatization?

Density Functional Theory (DFT) calculations can model:

- Electrophilicity : Assess the amide’s susceptibility to nucleophilic attack by analyzing localized molecular orbitals (LMOs) and Fukui indices.

- Hydrogen-bonding motifs : Predict interactions influencing reaction pathways, as hydrogen-bond directionality in similar compounds dictates regioselectivity .

- Solvent effects : COSMO-RS simulations evaluate solvent impact on transition states. For example, polar aprotic solvents (DMF) stabilize charged intermediates during amidation .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- ¹H/¹³C NMR : Key signals include the thiazole C4-carboxylate ester (~δ 4.2 ppm, quartet) and pyrazole methyl groups (~δ 2.3–2.5 ppm). reports analogous pyrazole-thiazole systems with distinct splitting patterns .

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and ester C=O (~1720 cm⁻¹).

- Mass Spectrometry : ESI-MS identifies the molecular ion ([M+H]⁺) and fragmentation patterns, as demonstrated for related pyrazole-carboxylates .

Advanced: What strategies resolve contradictions in crystallographic data when polymorphs or solvates are observed?

- Packing analysis : Use Mercury CSD to compare intermolecular interactions (e.g., hydrogen bonds, π-stacking) across polymorphs. notes Mercury’s ability to calculate packing similarity and void spaces .

- Thermal studies : DSC/TGA identify phase transitions, while variable-temperature XRD tracks structural changes.

- Energy frameworks : Compare lattice energies to determine the most stable polymorph, leveraging Etter’s hydrogen-bonding rules for pattern recognition .

Basic: How do substituents on the pyrazole ring influence the compound’s stability under acidic/basic conditions?

- Steric effects : The 1-ethyl group reduces hydrolysis susceptibility by hindering nucleophilic attack on the amide.

- Electronic effects : Electron-withdrawing groups (e.g., methyl at position 3) stabilize the amide via inductive effects. shows that substituents on analogous pyrazoles alter reaction rates in THF/water mixtures .

- pH-dependent degradation : LC-MS monitors decomposition products; buffered solutions (pH 2–12) reveal stability thresholds .

Advanced: What intermolecular interactions dominate crystal packing, and how do they impact solubility and bioavailability?

- Hydrogen bonds : The amide N-H donates to thiazole S or ester O, forming dimers or chains. emphasizes graph-set analysis (e.g., R₂²(8) motifs) to classify interactions .

- π-Stacking : Aromatic pyrazole/thiazole rings engage in offset stacking, reducing solubility.

- Solubility modulation : Co-crystallization with carboxylic acids (e.g., succinic acid) disrupts tight packing, improving dissolution rates .

Basic: What purification techniques are recommended for isolating high-purity samples of this compound?

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield >95% purity, as described for pyrazole-thiazole hybrids .

- Chromatography : Silica gel columns with gradient elution (CH₂Cl₂/MeOH) resolve byproducts.

- HPLC : Reverse-phase C18 columns (ACN/water) separate enantiomers or regioisomers .

Advanced: How can kinetic studies elucidate competing reaction pathways during thiazole ring formation?

- In situ monitoring : ReactIR tracks intermediate species (e.g., thiourea adducts) in real time.

- Isotopic labeling : ¹³C-labeled ethyl bromoacetate traces carbon flow, identifying off-pathway products.

- Computational kinetics : Transition state theory models activation energies for cyclization vs. hydrolysis .

Basic: What are the key challenges in scaling up the synthesis of this compound, and how can they be addressed?

- Exothermicity : Controlled addition of NaN₃ or thiourea prevents thermal runaway.

- Solvent recovery : Switch from DMF to recyclable solvents (e.g., 2-MeTHF) reduces costs.

- Byproduct management : Filtration and wash protocols remove inorganic salts (NaBr, K₂CO₃) .

Advanced: How does the compound’s electronic structure influence its potential as a kinase inhibitor in drug discovery?

- Docking studies : AutoDock Vina models binding to ATP pockets, with the thiazole’s sulfur forming hydrophobic contacts.

- SAR analysis : Methyl/ethyl groups on the pyrazole optimize steric complementarity, as seen in JAK2 inhibitors .

- Enzyme assays : Fluorescence polarization assays (e.g., ADP-Glo™) quantify inhibition constants (Kᵢ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.